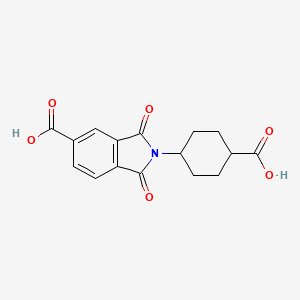

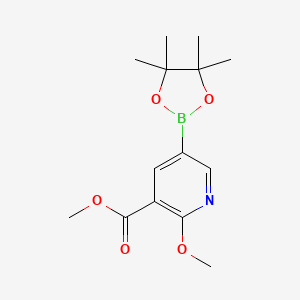

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

The compound “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a type of pyrrolidine derivative . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis method for fluorine-containing 1-aryl-5-oxopyrrolidine-3-carbohydrazides has been reported, which can be used as starting compounds in the synthesis of various hydrazones and azoles .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with nitrogen. The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The π (C1–C6)→π* (C4–C5), π (C2–C3)→π* (C1–C6), and π (C4–C5)→π* (C2–C3) conjugative interactions in the phenyl ring lead to significant stabilization energies within the system .Physical And Chemical Properties Analysis

The compound “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” has a molecular weight of 209.22 . More specific physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

1. Role in RORγt Inverse Agonism

A phenyl sulfone series, including 1-(3-Fluorophenyl)pyrrolidine derivatives, has been discovered as selective RORγt inverse agonists. These compounds have demonstrated potential in modulating immune responses, particularly in the inhibition of IL-17 production, showcasing their relevance in immunological and inflammatory disorders (Duan et al., 2019).

2. Chemical Sensing Applications

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives have been used in the development of chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate, developed through click chemistry, acts as a selective chemosensor for Al(3+), based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

3. Synthesis of Structurally Complex Compounds

Research has been conducted on the synthesis of complex compounds such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting the utility of 1-(3-Fluorophenyl)pyrrolidine derivatives in organic synthesis and pharmaceutical chemistry (Zhou et al., 2021).

4. Influenza Neuraminidase Inhibition

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives have been identified as potent inhibitors of influenza neuraminidase. These compounds demonstrate significant potential in the development of antiviral drugs (Wang et al., 2001).

5. Antibacterial Activity

Derivatives of 1-(3-Fluorophenyl)pyrrolidine have shown promise in the field of antibacterial agents. The specific structure-activity relationships of these compounds have been explored to enhance their antibacterial potency (Narita et al., 1986).

Safety And Hazards

While specific safety and hazard information for “1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid” was not found, it is generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Zukünftige Richtungen

Pyrrolidine derivatives continue to be a focus of research due to their wide range of biological activities. Future directions may include the design of new pyrrolidine compounds with different biological profiles . The synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has been reported, and their antimicrobial activities have been evaluated .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBREGGOOWJRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)

![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)

![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)

![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)

![Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B1393440.png)

![6-Fluoro-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1393444.png)